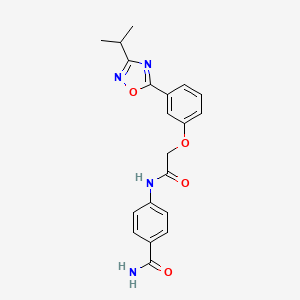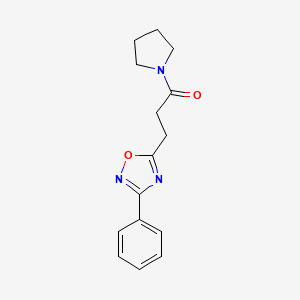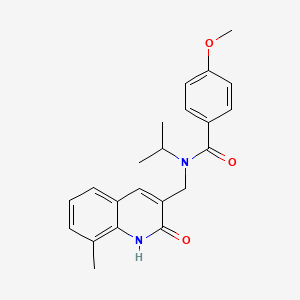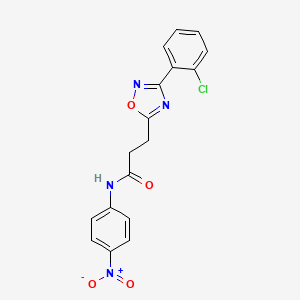
N-((2-hydroxyquinolin-3-yl)methyl)-N-(o-tolyl)thiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((2-hydroxyquinolin-3-yl)methyl)-N-(o-tolyl)thiophene-2-carboxamide, also known as HQT-1, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. HQT-1 is a synthetic compound that belongs to the class of quinoline derivatives.
作用機序
The mechanism of action of N-((2-hydroxyquinolin-3-yl)methyl)-N-(o-tolyl)thiophene-2-carboxamide is not well understood. However, it is believed that the compound interacts with metal ions through chelation, forming a complex that results in fluorescence. This fluorescence can be measured and used to determine the concentration of the metal ion in the sample.
Biochemical and Physiological Effects:
This compound has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be non-toxic and non-cytotoxic, making it a safe compound to use in laboratory experiments.
実験室実験の利点と制限
One of the major advantages of N-((2-hydroxyquinolin-3-yl)methyl)-N-(o-tolyl)thiophene-2-carboxamide is its high selectivity and sensitivity towards certain metal ions. This makes it a useful tool for detecting and quantifying these ions in biological and environmental samples. However, the compound has certain limitations, such as its limited solubility in water and its susceptibility to degradation under certain conditions.
将来の方向性
There are several future directions for research on N-((2-hydroxyquinolin-3-yl)methyl)-N-(o-tolyl)thiophene-2-carboxamide. One area of interest is the development of new fluorescent probes based on the this compound scaffold that have improved properties such as increased solubility and stability. Another area of research is the use of this compound in the development of new diagnostic tools for the detection of metal ions in biological and environmental samples. Additionally, the potential use of this compound in the development of new therapeutics for the treatment of metal ion-related diseases is an area of interest.
合成法
The synthesis of N-((2-hydroxyquinolin-3-yl)methyl)-N-(o-tolyl)thiophene-2-carboxamide can be achieved through a multi-step process that involves the reaction of 2-hydroxyquinoline with o-tolyl isothiocyanate in the presence of a base. The intermediate product is then subjected to further reactions to produce the final compound. The synthesis of this compound is a relatively simple process and can be carried out in a laboratory setting.
科学的研究の応用
N-((2-hydroxyquinolin-3-yl)methyl)-N-(o-tolyl)thiophene-2-carboxamide has been extensively studied for its potential applications in various fields. One of the primary areas of research has been its use as a fluorescent probe for the detection of metal ions. This compound has been shown to have high selectivity and sensitivity towards certain metal ions, making it a useful tool for detecting and quantifying these ions in biological and environmental samples.
特性
IUPAC Name |
N-(2-methylphenyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O2S/c1-15-7-2-5-10-19(15)24(22(26)20-11-6-12-27-20)14-17-13-16-8-3-4-9-18(16)23-21(17)25/h2-13H,14H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOJBNFXTRIEKCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N(CC2=CC3=CC=CC=C3NC2=O)C(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[4-Ethoxy-3-[(2-fluorobenzoyl)amino]phenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B7692031.png)


![3-methyl-6-(4-methylpiperidine-1-carbonyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7692057.png)


![N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,5-dimethoxybenzamide](/img/structure/B7692087.png)


![N-(3-bromophenyl)-3-(2,5-dimethoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7692108.png)

